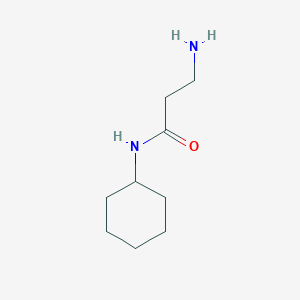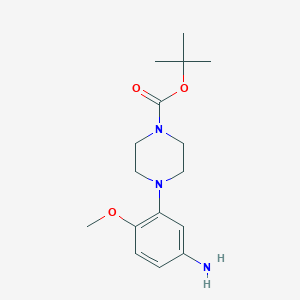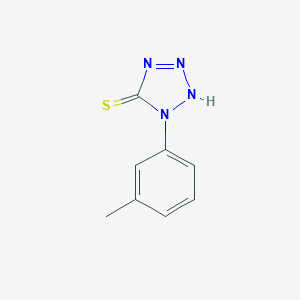![molecular formula C8H13NO2S2 B177900 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone CAS No. 199447-25-1](/img/structure/B177900.png)
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, also known as Metolachlor, is a selective pre-emergent herbicide used to control weeds in various crops, including corn, soybeans, cotton, and peanuts. It was first introduced in the 1970s and has since become a widely used herbicide due to its effectiveness and low toxicity.
Mechanism of Action
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone works by inhibiting the growth of weeds by interfering with the biosynthesis of lipids in the weed's cell membranes. This leads to the death of the weed before it can emerge from the soil.
Biochemical and Physiological Effects:
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has been found to have low toxicity to mammals, with no adverse effects observed in acute toxicity studies. However, it has been found to have some toxicity to aquatic organisms, with studies showing that it can be toxic to fish and aquatic invertebrates at high concentrations.
Advantages and Limitations for Lab Experiments
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has several advantages for use in lab experiments, including its effectiveness against a wide range of weeds, its low toxicity to mammals, and its low potential for groundwater contamination. However, it also has some limitations, including its toxicity to aquatic organisms and the need for proper handling and disposal to prevent environmental contamination.
Future Directions
There are several future directions for research on 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, including the development of new formulations that are more effective against resistant weeds, the investigation of its potential for use in integrated weed management strategies, and the study of its environmental fate and transport in different soil types and under different climatic conditions. Additionally, there is a need for further research on the potential long-term effects of 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone on non-target organisms and ecosystems.
Synthesis Methods
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone is synthesized through a multi-step process, starting with the reaction of 2-mercaptoethanol with 2-chloroacetyl chloride to form 2-(chloroacetylthio)ethanol. This intermediate is then reacted with ethylamine to form 2-ethoxy-4-(2-chloroacetylthio)butyric acid ethyl ester. The final step involves the reaction of this intermediate with thiosemicarbazide to form 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone.
Scientific Research Applications
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been studied for its environmental impact, with studies showing that it has a low potential for groundwater contamination and does not persist in soil for long periods.
properties
CAS RN |
199447-25-1 |
|---|---|
Product Name |
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone |
Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |
InChI Key |
UPHBJQGONONOOD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Canonical SMILES |
CCOC1=NC(C(=O)S1)CCSC |
synonyms |
5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)


![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)





![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)


